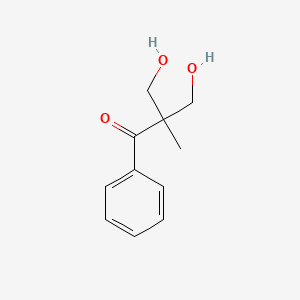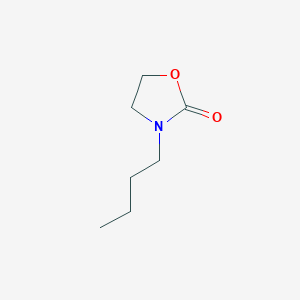
3-Butyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the class of oxazolidinones. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms. It is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically takes place in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such example .
化学反应分析
Types of Reactions
3-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert oxazolidinones into their respective alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Butyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Butyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect . The molecular targets include the peptidyl transferase center of the ribosome .
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
3-Butyl-1,3-oxazolidin-2-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones .
属性
CAS 编号 |
23288-01-9 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-8-5-6-10-7(8)9/h2-6H2,1H3 |
InChI 键 |
NTLVIXAKEULZBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


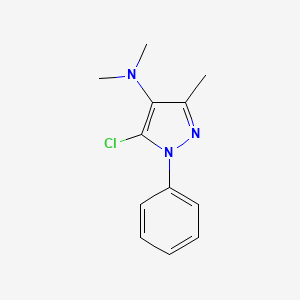
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
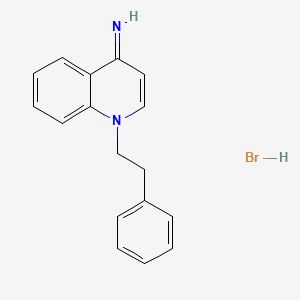
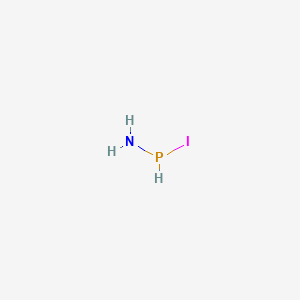
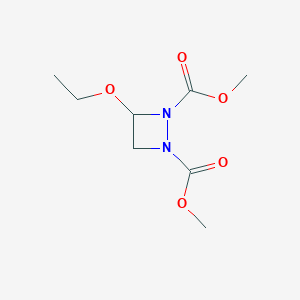
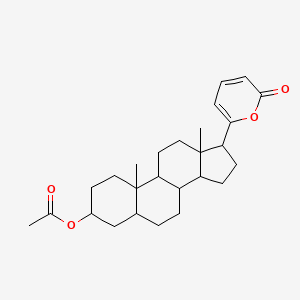
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
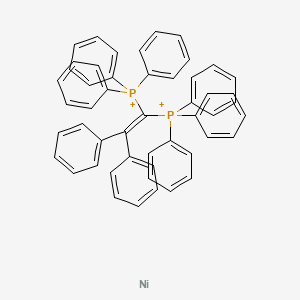

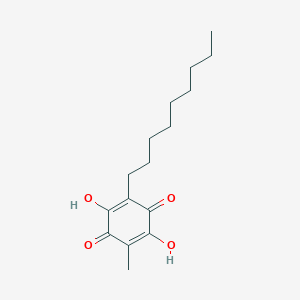
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

